![molecular formula C9H5N5O2S2 B060531 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile CAS No. 175135-68-9](/img/structure/B60531.png)
2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile
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Overview
Description
The compound “2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities . The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Synthesis Analysis
The synthesis of this compound involves three steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process is high, indicating an efficient synthesis process .Molecular Structure Analysis
The molecular structure of this compound allows it to interact well with the active site of the urease enzyme . This interaction is confirmed by molecular docking simulations performed using AutoDock4 .Chemical Reactions Analysis
The compound has been found to exhibit high activity against the urease enzyme . This is evidenced by the comparison between the urease inhibitory activity of the compound and standard inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are determined by its molecular structure. For instance, the presence of the thione group indicates that the reaction occurred as N-alkylation .Scientific Research Applications
Electrochemical Studies
The compound has been used in electrochemical studies. Specifically, the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazol (a related compound) was investigated in the presence of electrochemically generated p-benzoquinone. This study led to the electrosynthesis of new 1,3,4-thiadiazole derivatives .
Urease Inhibitory Activity
The compound has been evaluated for its urease inhibitory activities. In a study, novel 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives were designed, synthesized, and evaluated in vitro for their urease inhibitor activities .
Anticancer Agents
The 2-amino-1,3,4-thiadiazole structure, which is part of the compound, has emerged as a promising foundation for the development of anticancer agents. These compounds have shown antitumor properties in various in vitro and in vivo models and target a diverse range of molecular pathways .
Cytotoxic Effects
The compound has been studied for its cytotoxic effects. In a study, the cytotoxic effects of related compounds were determined on K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line after 48 h of incubation .
Antifungal Activities
The compound has been evaluated for its antifungal activities. In a study, the in vitro antifungal activities of the target compounds against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) were evaluated .
Future Directions
The compound shows promise as a urease inhibitor and could be a candidate for further evaluation . Future research could focus on exploring its potential applications in the treatment of infections caused by bacteria such as Helicobacter pylori . Additionally, modifications could be made to the compound to enhance its potency and reduce any potential side effects .
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-5-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O2S2/c10-4-5-3-6(14(15)16)1-2-7(5)17-9-13-12-8(11)18-9/h1-3H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPWQAVABOYLKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)SC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379238 |
Source
|
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile | |
CAS RN |
175135-68-9 |
Source
|
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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